Carbolong 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbolong 1 is a unique organometallic compound that belongs to the family of carbolong complexes These complexes are characterized by their carbon chain ligands, which are chelated to a transition metal through multiple metal-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbolong 1 typically involves the reaction of a carbon chain ligand with a transition metal complex. One common method is the reaction of an unsaturated carbon chain with a transition metal precursor under controlled conditions. For example, the reaction of a seven-carbon chain ligand with a transition metal such as osmium can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
While the industrial production of this compound is still in its nascent stages, the development of scalable synthetic routes is underway. The use of chain-like polyynes and transition metals in a one-pot synthesis method has shown promise for large-scale production. This method simplifies the synthesis process and reduces the need for multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
Carbolong 1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Substitution reactions involve the replacement of one ligand with another, often using common reagents such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halides, phosphines, and other nucleophiles. The reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield higher oxidation state complexes, while substitution reactions can produce a variety of substituted carbolong complexes .
Scientific Research Applications
Carbolong 1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of new organometallic compounds and materials.
Biology: The strong and broad absorption properties of this compound, extending to the near-infrared region, make it useful in biological imaging and photothermal therapy.
Industry: In the field of materials science, this compound is used to enhance the performance of solar cells and other electronic devices.
Mechanism of Action
The mechanism of action of Carbolong 1 involves its ability to form strong metal-carbon bonds and participate in π-conjugation with the transition metal center. This conjugation allows this compound to exhibit unique electronic properties, such as strong absorption in the near-infrared region and efficient electron transport. The molecular targets of this compound include various biological molecules and cellular structures, where it can induce photothermal effects and other therapeutic actions .
Comparison with Similar Compounds
Carbolong 1 is unique among metallaaromatics due to its specific carbon chain ligand and the number of metal-carbon bonds. Similar compounds include:
Metallapentalynes: These compounds have a similar structure but differ in the length and arrangement of the carbon chain.
Metallapentalenes: These compounds also feature a carbon chain ligand but have different electronic properties and reactivities.
Metallabenzenes: These compounds contain a benzene-like ring with a transition metal center, offering different aromaticity and reactivity compared to this compound.
This compound stands out due to its stability, broad absorption properties, and versatility in various applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C14H14O5/c1-5-9-14(12(16)18-3,13(17)19-4)10-7-8-11(15)6-2/h1-2,11,15H,9-10H2,3-4H3 |
InChI Key |
ONDFMYIKIPNONX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#C)(CC#CC(C#C)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.